4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC19347896
InChI: InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10+
SMILES:
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

CAS No.:

Cat. No.: VC19347896

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione -

Specification

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name (4E)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Standard InChI InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10+
Standard InChI Key PBMKCAWMIBFDTC-XNTDXEJSSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC
Canonical SMILES COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC

Introduction

Chemical Identity and Structural Features

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a heterocyclic organic compound characterized by a pyrazolidine-3,5-dione core substituted with a phenyl group at position 1 and a 2,4-dimethoxybenzylidene moiety at position 4. Its molecular formula is C18H16N2O4\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{4}, yielding a molecular weight of 324.3 g/mol. The IUPAC name, (4E)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione, reflects its stereoelectronic configuration, with the benzylidene group adopting an E-geometry about the double bond.

Molecular and Spectroscopic Properties

Key identifiers include:

PropertyValue
Canonical SMILESCOC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC
InChI KeyPBMKCAWMIBFDTC-XNTDXEJSSA-N
PubChem CID871113
XLogP32.4 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The compound’s planar architecture facilitates π-π stacking interactions, while the methoxy groups enhance solubility in polar organic solvents.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of pyrazolidinedione derivatives typically involves condensation reactions between hydrazine derivatives and diketones. For 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione, a plausible route entails:

  • Formation of the pyrazolidine-3,5-dione core via cyclization of phenylhydrazine with diethyl oxalate under acidic conditions .

  • Knoevenagel condensation between the dione intermediate and 2,4-dimethoxybenzaldehyde, catalyzed by piperidine or acetic acid, to introduce the benzylidene group.

The reaction’s regioselectivity is governed by the electron-withdrawing nature of the dione carbonyls, which activate the α-hydrogens for condensation .

Crystallographic and Spectroscopic Validation

Although direct crystallographic data for this compound are unavailable, analogous pyrazolidinediones exhibit monoclinic or triclinic crystal systems with intermolecular hydrogen bonding . IR spectra typically show strong absorptions at ν=17001750cm1\nu = 1700-1750 \, \text{cm}^{-1} (C=O stretch) and ν=16001650cm1\nu = 1600-1650 \, \text{cm}^{-1} (C=N stretch), while 1H NMR^1\text{H NMR} displays methoxy singlets near δ=3.84.0ppm\delta = 3.8-4.0 \, \text{ppm} and aromatic protons between δ=6.87.5ppm\delta = 6.8-7.5 \, \text{ppm}.

Research Advancements and Applications

Chemical Reactivity and Derivative Synthesis

The compound’s α,β-unsaturated dione system participates in cycloaddition reactions and nucleophilic substitutions. For example, treatment with cyanogen bromide yields spirofuro-bispyrazolidinediones, which exhibit enhanced bioactivity. Such reactivity underscores its utility as a scaffold for generating structurally diverse libraries.

Therapeutic Applications

Potential clinical applications include:

  • Antithrombotic therapy: Prophylaxis against arterial thrombosis in high-risk cardiovascular patients .

  • Anti-inflammatory agents: Management of chronic inflammatory disorders like rheumatoid arthritis .

  • Oncology: Adjuvant therapy to potentiate chemotherapy-induced apoptosis.

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